![molecular formula C13H12N2OS B2701648 (Z)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide CAS No. 865181-08-4](/img/structure/B2701648.png)
(Z)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide
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Overview
Description
“(Z)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide” is a compound that is related to a class of compounds known as benzo[d]thiazole carboxamide derivatives . These compounds have been studied for their potential as antimycobacterial agents .
Synthesis Analysis
The synthesis of similar compounds involves the design and in silico ADMET prediction, followed by the synthesis of novel imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide analogues in combination with piperazine and various 1,2,3 triazoles . The synthesized derivatives are then characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Molecular Structure Analysis
While specific structural data for “(Z)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide” is not available, similar compounds have been analyzed using spectroscopic (FTIR, 1H-NMR, 13C-NMR) and single-crystal assays . XRD analysis has confirmed the structure of these synthesized compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the Suzuki-Miyaura cross-coupling reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using experimental and theoretical methods, revealing the relationship between their molecular structure and photophysical and electrochemical properties .Scientific Research Applications
Potential Inhibitors of NIMA Related Kinase
The compound has been studied for its potential as an inhibitor of NIMA related kinase . This could have significant implications in the field of cancer research, as NIMA related kinases play a crucial role in cell cycle regulation.
Organic Light Emitting Diodes (OLEDs)
The compound has been used as a luminescent material in Organic Light Emitting Diodes (OLEDs) . Due to the Excited State Intramolecular Proton Transfer (ESIPT) properties of the compound, it exhibits green emission in solution and solid films. After coordination with boron difluoride compounds, a significant blue shift and enhanced emission were observed.
Thermal and Electrochemical Stability
The compound has been characterized by NMR spectroscopy, high-resolution mass spectrometry, and elemental analysis, demonstrating good thermal and electrochemical stability . This makes it suitable for use in various applications that require stable compounds.
Anti-Hyperglycemic Effects
Some derivatives of the compound have shown good anti-hyperglycemic effects . This suggests potential applications in the treatment of diabetes.
Mechanism of Action
properties
IUPAC Name |
N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c1-3-9-15-10-7-5-6-8-11(10)17-13(15)14-12(16)4-2/h1,5-8H,4,9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOCUOKBLTVIFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N=C1N(C2=CC=CC=C2S1)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide |
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